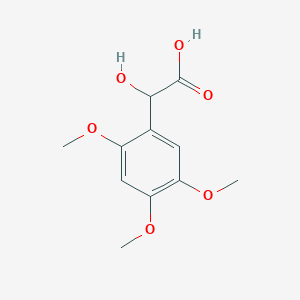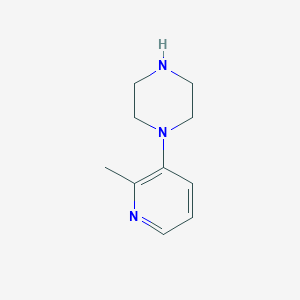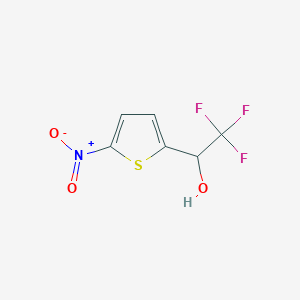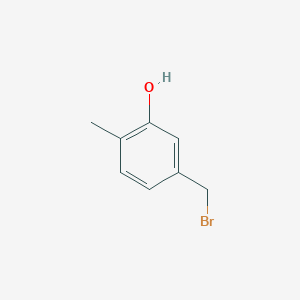
2,4,5-Trimethoxymandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethoxymandelic Acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxymandelic Acid typically involves the methylation of gallic acid using dimethyl carbonate under the catalysis of ionic liquids. This process includes bromination, cyaniding, and hydrolyzation steps . The reaction conditions are generally mild, making the process environmentally friendly.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green chemical reagents and catalysts ensures that the process is sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the methoxy groups to hydroxyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
2,4,5-Trimethoxymandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxymandelic Acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent .
Comparison with Similar Compounds
- 2,3,4-Trimethoxymandelic Acid
- 2,4,5-Trimethoxyphenethylamine
- 2,4,5-Trichlorophenoxyacetic Acid
Comparison: 2,4,5-Trimethoxymandelic Acid is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and biological properties. Compared to 2,3,4-Trimethoxymandelic Acid, it has different reactivity and potential applications. Unlike 2,4,5-Trimethoxyphenethylamine, which is primarily studied for its psychoactive properties, this compound is more focused on therapeutic and industrial applications. 2,4,5-Trichlorophenoxyacetic Acid, on the other hand, is a herbicide and has a completely different application spectrum .
Properties
Molecular Formula |
C11H14O6 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
2-hydroxy-2-(2,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14) |
InChI Key |
QQZBWMDHXIMLLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(C(=O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)


![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)


![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)

![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
